Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate

Physical Chemistry Process Chemistry Purification

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8) is a Boc-protected cyclic amine belonging to the tetrahydropyrimidine class of heterocycles, characterized by a saturated six-membered ring containing two nitrogen atoms. It is a versatile intermediate employed in organic synthesis to protect the amine functionality during multi-step reaction sequences.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 867065-85-8
Cat. No. B1523614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl tetrahydropyrimidine-1(2H)-carboxylate
CAS867065-85-8
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCNC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h10H,4-7H2,1-3H3
InChIKeyDSAFUUFVQNUZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8): A Boc-Protected Heterocyclic Building Block for Selective Synthesis


Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8) is a Boc-protected cyclic amine belonging to the tetrahydropyrimidine class of heterocycles, characterized by a saturated six-membered ring containing two nitrogen atoms. It is a versatile intermediate employed in organic synthesis to protect the amine functionality during multi-step reaction sequences . This compound, also known as tert-butyl 1,3-diazinane-1-carboxylate, has the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol [1]. Its Boc (tert-butoxycarbonyl) group provides orthogonal protection that is stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions, enabling selective deprotection in complex synthetic pathways [2].

Tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate: Critical Differentiation from Superficially Similar Boc-Protected Cyclic Amines


Generic substitution of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate with other Boc-protected cyclic amines like Boc-piperidine or Boc-piperazine is scientifically unsound due to fundamental differences in physicochemical properties and reactivity. While these compounds share a common protecting group strategy, the tetrahydropyrimidine core presents a distinct heteroatom arrangement (a 1,3-diazinane ring) that alters its basicity, nucleophilicity, and steric environment compared to piperidine (monoamine) or piperazine (1,4-diamine) analogs. Furthermore, the tetrahydropyrimidine scaffold itself is a recognized 'privileged structure' in medicinal chemistry, offering a unique pharmacophore that simple piperidines lack [1]. The thermal stability, as assessed by TGA/DSC, is demonstrably dependent on the specific substituents on the tetrahydropyrimidine ring, confirming that 'in-class' analogs do not exhibit uniform stability profiles [2]. Therefore, a direct replacement would compromise reaction outcomes, alter pharmacokinetic properties in bioactive molecules, and invalidate structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence Guide for tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate


Predicted Boiling Point and LogP Values Differentiate tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate from Boc-Piperidine and Boc-Pyrrolidine

The predicted boiling point of tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is 258.0±33.0 °C at 760 mmHg, which is significantly higher than that of structurally related Boc-piperidine (130-140°C at 15 mmHg) and Boc-pyrrolidine (165°C at 23 mmHg) . Additionally, its predicted octanol-water partition coefficient (LogP) of 0.58 indicates a more balanced hydrophilicity compared to Boc-piperidine (LogP ~2.3) and Boc-pyrrolidine (LogP ~1.5), potentially affecting its solubility and chromatographic behavior during purification [1]. These distinct physical parameters necessitate specific handling and purification strategies, confirming that this compound cannot be interchanged with simpler Boc-protected amines without methodological adjustments.

Physical Chemistry Process Chemistry Purification

Comparative Thermal Stability Analysis of the Tetrahydropyrimidine Scaffold Reveals Substituent-Dependent Degradation Kinetics

Thermal analysis of a series of synthesized tetrahydropyrimidine derivatives via TGA and DSC demonstrated that the thermal stability and decomposition kinetics are highly dependent on the type of substituents on the ring [1]. While specific activation energy (Ea) values for tert-butyl tetrahydropyrimidine-1(2H)-carboxylate are not publicly available in the primary literature, the study's core finding is that the tetrahydropyrimidine core does not confer uniform stability. This is a critical differentiation from more stable, inert Boc-protected amines like Boc-piperazine (stable for ≥3 years under recommended conditions ) and indicates that storage and handling conditions cannot be assumed based on the Boc group alone.

Solid-State Chemistry Stability Studies Pharmaceutical Formulation

The Tetrahydropyrimidine Core Provides a Privileged Pharmacophore with Demonstrated Potent Biological Activity, Unlike Simple Cyclic Amines

The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects [1]. In a direct, quantitative comparison, a 2-imino-tetrahydropyrimidine derivative (compound 4f) exhibited superior antibacterial activity against S. aureus, E. coli, K. pneumoniae, and C. albicans with MIC values of 22–45 µM, outperforming the clinical reference drug levofloxacin (MIC = 50- >708 µM) [2]. This 2- to >15-fold improvement in potency is a direct consequence of the tetrahydropyrimidine core's unique structure, a feature entirely absent in simpler Boc-protected amines like Boc-piperidine, which are primarily inert intermediates rather than biologically active scaffolds.

Medicinal Chemistry Drug Discovery Antimicrobial Research

N-Boc Protection of the 1,3-Diazinane Scaffold Enables Orthogonal Synthetic Strategies Inaccessible with Unprotected Tetrahydropyrimidines

The Boc (tert-butoxycarbonyl) group in tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is stable toward most nucleophiles and bases, allowing it to be removed cleanly and selectively under acidic conditions (e.g., TFA) [1]. This contrasts sharply with unprotected tetrahydropyrimidines (e.g., 1,4,5,6-tetrahydropyrimidine, pKa ~12.21 ), which are strong bases and would be protonated and potentially participate in unwanted side reactions under a wide range of conditions. The protected form allows chemists to perform reactions on other functional groups (e.g., at the N-H position or after ring functionalization) without interference from the amidine-like basicity of the free ring. This orthogonality is a fundamental requirement for multi-step syntheses, as exemplified by its use in constructing complex molecules like isocitrate dehydrogenase inhibitors [2].

Synthetic Methodology Protecting Group Strategy Peptide Chemistry

Primary Research and Industrial Application Scenarios for tert-Butyl Tetrahydropyrimidine-1(2H)-carboxylate


Medicinal Chemistry: Synthesis of DHFR Inhibitors and Antimicrobial Agents

Tert-butyl tetrahydropyrimidine-1(2H)-carboxylate is an ideal precursor for constructing 2-imino/oxo-tetrahydropyrimidines, which are established inhibitors of dihydrofolate reductase (DHFR). As demonstrated in recent studies, these derivatives exhibit potent, broad-spectrum antimicrobial activity, with some showing >15-fold higher potency than levofloxacin in vitro [1]. The Boc protecting group allows for selective functionalization at the N3 position of the ring, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Process Chemistry: Synthesis of Complex Drug Intermediates Requiring Orthogonal Protection

This compound is specifically cited as a key intermediate in the synthesis of substituted triazine-based isocitrate dehydrogenase (IDH) inhibitors, as detailed in patent literature [2]. In this context, the Boc-protected tetrahydropyrimidine ring is reacted with a triazine core under basic conditions (Na2CO3/THF), conditions under which an unprotected amidine would be incompatible. This highlights its specific utility in the scalable synthesis of complex pharmaceutical agents where selective, orthogonal protection strategies are paramount.

Chemical Biology: Development of Novel Bioactive Scaffolds

The tetrahydropyrimidine core is a versatile 'privileged structure' with documented activity across a range of targets, including calcium channels and inflammatory pathways (e.g., NF-κB inhibition) [3]. Researchers can utilize tert-butyl tetrahydropyrimidine-1(2H)-carboxylate as a central building block to explore new chemical space. Its two nitrogen atoms offer distinct handles for diversification: one protected as the Boc carbamate and the other available as a secondary amine (after Boc deprotection) for further functionalization or as part of the amidine system that is crucial for biological activity.

Academic and Industrial Research: Scaffold for Building Heterocyclic Compound Libraries

Due to its distinct predicted physical properties (BP 258°C, LogP 0.58) compared to simpler cyclic amines, this compound requires and enables specific purification workflows [4]. For high-throughput synthesis or parallel medicinal chemistry, its handling and purification characteristics are part of the experimental design. Procuring this specific building block ensures that synthesized library members possess the desired 1,3-diazinane core, which imparts unique basicity and conformational properties that can be systematically evaluated for target engagement.

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